molecular formula C15H17ClN2O3 B14436943 3,4,5-Trimethoxy-N-(4-pyridinylmethylene)benzenamine monohydrochloride CAS No. 75273-85-7

3,4,5-Trimethoxy-N-(4-pyridinylmethylene)benzenamine monohydrochloride

Cat. No.: B14436943
CAS No.: 75273-85-7
M. Wt: 308.76 g/mol
InChI Key: GMSWPKXEHIQLJL-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(4-pyridinylmethylene)benzenamine monohydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of three methoxy groups attached to a benzene ring, along with a pyridinylmethylene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-N-(4-pyridinylmethylene)benzenamine monohydrochloride typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with 4-aminopyridine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its monohydrochloride form .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques and equipment to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(4-pyridinylmethylene)benzenamine monohydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted benzene and pyridine compounds .

Scientific Research Applications

3,4,5-Trimethoxy-N-(4-pyridinylmethylene)benzenamine monohydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxy-N-(4-pyridinylmethylene)benzenamine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxy-N-(4-pyridinylmethylene)benzenamine monohydrochloride is unique due to its specific combination of methoxy and pyridinylmethylene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

75273-85-7

Molecular Formula

C15H17ClN2O3

Molecular Weight

308.76 g/mol

IUPAC Name

1-pyridin-4-yl-N-(3,4,5-trimethoxyphenyl)methanimine;hydrochloride

InChI

InChI=1S/C15H16N2O3.ClH/c1-18-13-8-12(9-14(19-2)15(13)20-3)17-10-11-4-6-16-7-5-11;/h4-10H,1-3H3;1H

InChI Key

GMSWPKXEHIQLJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N=CC2=CC=NC=C2.Cl

Origin of Product

United States

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